Simenepag - 910562-15-1

Simenepag

Catalog Number: EVT-283309
CAS Number: 910562-15-1
Molecular Formula: C23H29NO5S
Molecular Weight: 431.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Simenepag, also known as AGN-210676, is a small molecule prostaglandin E2 receptor agonist under development for the treatment of glaucoma and ocular hypertension.
Source and Classification

Simenepag is synthesized in laboratories and does not occur naturally. Its classification falls under synthetic prostaglandin analogs, which are designed to mimic the action of naturally occurring prostaglandins while providing enhanced therapeutic effects or reduced side effects.

Synthesis Analysis

The synthesis of Simenepag involves a multi-step process that can be optimized for efficiency and yield. While specific proprietary methods may vary, general approaches include:

  1. Starting Materials: The synthesis typically begins with readily available precursors that contain the necessary functional groups for prostaglandin activity.
  2. Key Reactions: The synthesis may involve:
    • Alkylation: Introducing alkyl groups to enhance lipophilicity.
    • Cyclization: Forming cyclic structures characteristic of prostaglandins.
    • Functional Group Modifications: Such as esterification or amination to achieve the desired pharmacological profile.
  3. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate Simenepag from by-products and unreacted materials.
  4. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Simenepag has a complex molecular structure that is crucial for its biological activity. The molecular formula is C23H32O4C_{23}H_{32}O_{4}, indicating a significant number of carbon and oxygen atoms typical of lipid-like compounds.

Structural Features

  • Prostaglandin Core: The compound features a cyclopentane ring, characteristic of prostaglandin structures.
  • Functional Groups: Hydroxyl (-OH) groups and carboxylic acid derivatives are present, which are essential for receptor binding.
  • Stereochemistry: The specific stereochemical configuration at various centers is critical for its agonistic activity at the EP2 receptor.

Data Analysis

The three-dimensional conformation can be analyzed using computational modeling to predict binding affinities and interactions with target receptors, which is essential in drug design.

Chemical Reactions Analysis

Simenepag undergoes several chemical reactions relevant to its function:

  1. Receptor Binding: The primary reaction involves binding to the EP2 receptor, leading to downstream signaling cascades.
  2. Metabolism: In vivo, Simenepag may be metabolized by cytochrome P450 enzymes, leading to various metabolites that can influence its pharmacokinetics and efficacy .
  3. Oxidation: Potential oxidative reactions may occur during metabolism, affecting its stability and activity.

These reactions highlight the compound's dynamic nature within biological systems.

Mechanism of Action

Simenepag acts primarily through selective agonism of the EP2 receptor subtype. Upon binding:

  1. Activation of Signaling Pathways: This interaction stimulates adenylate cyclase activity, increasing cyclic adenosine monophosphate levels within target cells.
  2. Physiological Effects: The resultant increase in cyclic adenosine monophosphate leads to relaxation of ocular tissues, facilitating aqueous humor outflow and thereby reducing intraocular pressure.
  3. Comparative Efficacy: Studies suggest that Simenepag may offer advantages over existing therapies by providing sustained pressure reduction with fewer side effects .
Physical and Chemical Properties Analysis

Simenepag exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 372.50 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol but has limited water solubility, which influences formulation strategies for ocular delivery.
  • Stability: Stability under physiological conditions is crucial; studies indicate that it maintains efficacy over extended periods when formulated correctly.

These properties are essential for determining appropriate delivery methods and dosage forms in clinical applications.

Applications

Simenepag's primary application lies in ophthalmology, particularly in treating glaucoma by lowering intraocular pressure. Its development is aimed at providing an effective alternative to existing treatments with potentially improved safety profiles.

Research Applications

Beyond glaucoma treatment, ongoing research explores Simenepag's utility in other conditions influenced by prostaglandin pathways, such as:

  • Inflammatory Diseases: Investigating its role in modulating inflammation through EP receptor signaling.
  • Vascular Disorders: Exploring its effects on vascular tone and blood flow regulation.

The versatility of Simenepag as a therapeutic agent underscores its potential impact across various medical fields .

Properties

CAS Number

910562-15-1

Product Name

Simenepag

IUPAC Name

5-[[(2R)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid

Molecular Formula

C23H29NO5S

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C23H29NO5S/c1-2-3-4-5-20(25)16-6-8-17(9-7-16)24-18(10-13-22(24)26)14-29-15-19-11-12-21(30-19)23(27)28/h6-9,11-12,18,20,25H,2-5,10,13-15H2,1H3,(H,27,28)/t18-,20+/m1/s1

InChI Key

NGKFLYGSJDSBQC-QUCCMNQESA-N

SMILES

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

AGN-210676; AGN 210676; AGN210676; Simenepag.

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)COCC3=CC=C(S3)C(=O)O)O

Isomeric SMILES

CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)COCC3=CC=C(S3)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.